molecular formula C10H9FN2O B13633804 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Cat. No.: B13633804
M. Wt: 192.19 g/mol
InChI Key: PBFJHFJWUPQGOD-UHFFFAOYSA-N
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Description

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoro and methoxy group on the phenyl ring attached to the pyrazole core makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole typically involves the reaction of 2-fluoro-3-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole
  • 4-(2-chloro-3-methoxyphenyl)-1H-pyrazole
  • 4-(2-bromo-3-methoxyphenyl)-1H-pyrazole
  • 4-(2-fluoro-3-ethoxyphenyl)-1H-pyrazole

Uniqueness

This compound is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9FN2O/c1-14-9-4-2-3-8(10(9)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13)

InChI Key

PBFJHFJWUPQGOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2=CNN=C2

Origin of Product

United States

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